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Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055

An In-depth Technical Guide to (R)-2-Methylpiperazine: Chemical Structure, Stereochemistry,
and Application

Introduction

2-Methylpiperazine is a heterocyclic organic compound that serves as a critical building block in
medicinal chemistry and pharmaceutical development.[1][2] Its structure contains a piperazine
ring substituted with a methyl group, which introduces a chiral center at the second carbon
position. This chirality results in two distinct enantiomers: (R)-2-Methylpiperazine and (S)-2-
Methylpiperazine. These enantiomers often exhibit different pharmacological and toxicological
profiles, making the synthesis and isolation of the enantiomerically pure forms, particularly the
(R)-enantiomer, a subject of significant interest for researchers and drug development
professionals.[3] (R)-2-Methylpiperazine is a valuable synthon, notably in the preparation of
certain quinolone antibacterials.[4][5][6]

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, synthesis, and analysis of (R)-2-Methylpiperazine, tailored for professionals
in the chemical and pharmaceutical sciences.

Chemical Structure and Stereochemistry
Molecular Structure

(R)-2-Methylpiperazine consists of a six-membered piperazine ring with a methyl group at the
C2 position. The "R" designation, derived from the Latin rectus (right), describes the absolute
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configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.
e |[UPAC Name: (2R)-2-methylpiperazine[6]

e Molecular Formula: CsH12N2[5]

e Molecular Weight: 100.16 g/mol [5]

e CAS Number: 75336-86-6[5]

The imadge you are
requesting does not exist

aris no longer available.
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Caption: 2D Chemical Structure of (R)-2-Methylpiperazine.

Physicochemical Properties

The physical and chemical properties of (R)-2-Methylpiperazine are essential for its handling,
purification, and application in synthesis. The data below is compiled from various chemical
suppliers and literature sources.
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Property Value Reference(s)

White to light yellow crystalline
Appearance _ [61[7]
powder or solid

Melting Point 91-93 °C [5][6]
Boiling Point 155-156 °C [6]
Optical Rotation [a]D2° -16.5° (c=5 in benzene) [5]
Solubility Soluble in water [6][7]
pKa 9.31 £ 0.40 (Predicted) [6]
InChl Key JOMNTHCQHJIPVAZ- 5]

RXMQYKEDSA-N

SMILES C[C@@H]1CNCCN1 5]

Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)-2-Methylpiperazine can be achieved through two primary
strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis from N-Boc-alanine

An effective method for preparing enantiomerically pure (R)-2-methylpiperazine involves a
multi-step synthesis starting from (R)-N-Boc-alanine. This approach avoids the need for chiral
resolution. The key stages include peptide coupling, cyclization to a diketopiperazine,
reduction, and final deprotection.[4]

R . " Di R . . . .
(R) lanine Dipeptide Intermediate (e -(R l R)-2-

Click to download full resolution via product page
Caption: Enantioselective synthesis workflow for (R)-2-Methylpiperazine.

Experimental Protocol: Improved Synthesis of (R)-2-Methylpiperazine[4]
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o Peptide Coupling: (R)-N-Boc-alanine is coupled with ethyl N-benzylglycinate using standard
peptide coupling methods to yield the corresponding dipeptide.

e Cyclization: The Boc protecting group is removed from the dipeptide using HCI gas.
Subsequent neutralization of the resulting salt efficiently cyclizes the intermediate to form the
N-benzyl diketopiperazine.

o Reduction: The diketopiperazine intermediate is reduced to N-benzyl-(R)-2-
methylpiperazine using a strong reducing agent like lithium aluminum hydride (LiAIH4) in
tetrahydrofuran (THF).

o Deprotection: The final step involves the catalytic removal of the N-benzyl group via
hydrogenation (e.g., using Hz gas and a Palladium on carbon catalyst) to yield the desired
(R)-2-Methylpiperazine product.

Chiral Resolution of Racemic 2-Methylpiperazine

Chiral resolution by diastereomeric salt crystallization is a widely used industrial method for
separating enantiomers.[8] This technique utilizes an enantiomerically pure resolving agent,
such as (L)-tartaric acid, to form diastereomeric salts with the racemic mixture. These salts

possess different solubilities, allowing for their separation via fractional crystallization.[3]
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Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with (L)-Tartaric Acid[3][7]

¢ Diastereomeric Salt Formation:

o Dissolve (L)-tartaric acid in a suitable solvent, such as water or an alcohol/water mixture.
The molar ratio of tartaric acid to racemic 2-methylpiperazine is a critical parameter, often

starting at 1:1.[9]
o Add racemic (£)-2-methylpiperazine to the solution.

o Heat the mixture until all components are fully dissolved (e.g., to ~85 °C).[3]
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o Crystallization and Isolation:

o Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt,
(R)-2-methylpiperazine-(L)-tartrate. Seeding with pre-existing crystals of the desired salt
can facilitate this process.[3]

o Age the mixture at a controlled temperature (e.g., 68-74 °C) before further cooling (e.g., to
12-18 °C) to maximize the yield of the precipitate.[3]

o Collect the precipitated crystals by filtration and wash them with a small amount of cold
solvent.

e Liberation of the Free Amine:
o Dissolve the isolated diastereomeric salt in water.

o Basify the solution with a strong base (e.g., sodium hydroxide) to neutralize the tartaric
acid and liberate the free (R)-2-methylpiperazine.[S]

o Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane),
wash the organic layer, dry it over an anhydrous salt (e.g., Na2SOa4), and concentrate it
under reduced pressure to obtain the pure enantiomer.[8]

Quantitative Analysis

The success of a chiral synthesis or resolution is quantified by the enantiomeric excess (e.e.),
which measures the purity of the final product.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a critical parameter for chiral compounds used in pharmaceuticals. It is
typically determined using chiral chromatography techniques, such as High-Performance Liquid
Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary
phase. The principle involves the differential interaction of the two enantiomers with the chiral
column, leading to different retention times and allowing for their separation and quantification.

The e.e. is calculated as: e.e. (%) = (|[R] - [S]] / ([R] + [S])) x 100
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Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers,
respectively. An e.e. of 298.0% is a typical specification for high-purity (R)-2-Methylpiperazine
(L)-tartaric acid salt.[7]

Performance of Resolving Agents

While various chiral acids can be used for resolution, (L)-tartaric acid is a well-established and
cost-effective agent for resolving 2-methylpiperazine.[7][9] Direct comparative studies are not
always available, but the selection of the resolving agent and solvent system is crucial for
optimizing both yield and enantiomeric excess.

(L)-Tartaric Acid
Parameter Reference(s)
Performance

Forms highly crystalline
Diastereomeric Salt diastereomeric salts, enabling [319]

efficient separation.

High yields of the desired
] diastereomeric salt are
Yield ) _ o [9]
achievable with optimized

conditions.

High optical purity (e.e. =98%)
Enantiomeric Excess of (R)-2-methylpiperazine is [7119]

commonly obtained.

Applications in Research and Drug Development

(R)-2-Methylpiperazine is a highly valued chiral building block in the synthesis of Active
Pharmaceutical Ingredients (APIs).[3] Its rigid, diamine structure is incorporated into various
molecular scaffolds to modulate properties such as receptor binding, solubility, and metabolic
stability.

¢ Quinolone Antibacterials: It is a key intermediate in the synthesis of potent quinolone
antibacterial agents.[4]
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« HIV-1 Inhibitors: Derivatives of (R)-2-methylpiperazine have been investigated as inhibitors
of the HIV-1 gp120 protein.[10]

e Muscarinic Ligands: Certain N-substituted (R)-2-methylpiperazines act as potent and
selective M2 muscarinic receptor ligands.[11]

Conclusion

(R)-2-Methylpiperazine is a fundamental chiral intermediate with significant applications in the
pharmaceutical industry. A thorough understanding of its stereochemistry, physicochemical
properties, and the methodologies for its preparation in an enantiomerically pure form is
essential for its effective use. Both enantioselective synthesis and chiral resolution offer viable
routes to this important compound, with the choice of method often depending on factors of
scale, cost, and efficiency. The detailed protocols and workflows presented in this guide
provide a solid foundation for researchers and drug development professionals working with
this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662055#r-2-methylpiperazine-chemical-structure-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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